molecular formula C20H18O4 B12827524 4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol CAS No. 151319-83-4

4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol

Cat. No.: B12827524
CAS No.: 151319-83-4
M. Wt: 322.4 g/mol
InChI Key: KXNGHSFCHPSAOV-UHFFFAOYSA-N
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Description

4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol is an organic compound belonging to the class of phenolic compounds It is characterized by the presence of multiple hydroxyl groups attached to a benzene ring, making it a polyphenolic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol typically involves the condensation of 4-hydroxybenzyl alcohol with 1,3-dihydroxybenzene under acidic conditions. The reaction proceeds through the formation of a benzyl carbocation intermediate, which then reacts with the hydroxyl groups on the benzene ring to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.

Types of Reactions:

    Oxidation: The hydroxyl groups in 4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents. For example, acetylation can be achieved using acetic anhydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Acetic anhydride in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Acetylated derivatives.

Scientific Research Applications

4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins due to its phenolic structure.

Mechanism of Action

The mechanism of action of 4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol is primarily related to its antioxidant properties. The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells. This compound may also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

  • Catechol (1,2-dihydroxybenzene)
  • Resorcinol (1,3-dihydroxybenzene)
  • Hydroquinone (1,4-dihydroxybenzene)

Comparison: 4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol is unique due to the presence of additional benzyl groups attached to the benzene ring, which enhances its antioxidant properties compared to simpler dihydroxybenzenes. This structural feature also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

151319-83-4

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

4,6-bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol

InChI

InChI=1S/C20H18O4/c21-17-5-1-13(2-6-17)9-15-11-16(20(24)12-19(15)23)10-14-3-7-18(22)8-4-14/h1-8,11-12,21-24H,9-10H2

InChI Key

KXNGHSFCHPSAOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(C=C2O)O)CC3=CC=C(C=C3)O)O

Origin of Product

United States

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